molecular formula C8H15NO B14035518 (4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol

(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol

Cat. No.: B14035518
M. Wt: 141.21 g/mol
InChI Key: OPJQEXKBNRGOLE-UHFFFAOYSA-N
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Description

(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is part of the azaspiro family, characterized by a spirocyclic structure containing nitrogen. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-4-azaspiro[24]heptan-5-YL)methanol typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of (4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted azaspiro derivatives .

Scientific Research Applications

(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • (5-azaspiro[2.4]heptan-1-yl)methanol
  • (5-azaspiro[2.4]heptan-7-yl)methanol hydrochloride
  • (S)-(4-Methyl-4-azaspiro[2.4]heptan-5-yl)methanol

Uniqueness

(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol is unique due to its specific spirocyclic structure and the presence of the hydroxymethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(4-methyl-4-azaspiro[2.4]heptan-5-yl)methanol

InChI

InChI=1S/C8H15NO/c1-9-7(6-10)2-3-8(9)4-5-8/h7,10H,2-6H2,1H3

InChI Key

OPJQEXKBNRGOLE-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC12CC2)CO

Origin of Product

United States

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